1-[4-(3,4-Dimethylphenyl)piperazin-1-yl]-3-(naphthalen-2-yloxy)propan-2-ol

Sigma-1 Receptor Ligand Binding Neuropharmacology

1-[4-(3,4-Dimethylphenyl)piperazin-1-yl]-3-(naphthalen-2-yloxy)propan-2-ol (CAS 868212-93-5) is a synthetic aryloxyaminopropanol derivative featuring a 3,4-dimethylphenylpiperazine moiety and a naphthalen-2-yloxy substituent. With a molecular formula of C25H30N2O2 and a molecular weight of ~390.5 g/mol, this compound belongs to a chemical class extensively explored for interactions with sigma receptors and other central nervous system targets.

Molecular Formula C25H30N2O2
Molecular Weight 390.527
CAS No. 868212-93-5
Cat. No. B2510872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(3,4-Dimethylphenyl)piperazin-1-yl]-3-(naphthalen-2-yloxy)propan-2-ol
CAS868212-93-5
Molecular FormulaC25H30N2O2
Molecular Weight390.527
Structural Identifiers
SMILESCC1=C(C=C(C=C1)N2CCN(CC2)CC(COC3=CC4=CC=CC=C4C=C3)O)C
InChIInChI=1S/C25H30N2O2/c1-19-7-9-23(15-20(19)2)27-13-11-26(12-14-27)17-24(28)18-29-25-10-8-21-5-3-4-6-22(21)16-25/h3-10,15-16,24,28H,11-14,17-18H2,1-2H3
InChIKeyGAWOOJFMODZAJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[4-(3,4-Dimethylphenyl)piperazin-1-yl]-3-(naphthalen-2-yloxy)propan-2-ol (CAS 868212-93-5): Chemical Identity and Initial Procurement Profile


1-[4-(3,4-Dimethylphenyl)piperazin-1-yl]-3-(naphthalen-2-yloxy)propan-2-ol (CAS 868212-93-5) is a synthetic aryloxyaminopropanol derivative featuring a 3,4-dimethylphenylpiperazine moiety and a naphthalen-2-yloxy substituent [1]. With a molecular formula of C25H30N2O2 and a molecular weight of ~390.5 g/mol, this compound belongs to a chemical class extensively explored for interactions with sigma receptors and other central nervous system targets [2]. However, a direct search of primary literature and authoritative databases reveals a critical evidence gap: while structural analogs have been characterized, no quantitative, comparator-based pharmacological data (e.g., Ki, IC50) for this specific molecule have been validated in non-excluded, reputable sources. An initial hit in BindingDB was found to be structurally inconsistent with the target compound upon SMILES verification, underscoring the current lack of verifiable primary data for procurement decision-making [3].

Why 1-[4-(3,4-Dimethylphenyl)piperazin-1-yl]-3-(naphthalen-2-yloxy)propan-2-ol Cannot Be Replaced by Generic Class Analogs


In the aryloxyaminopropanol class, minor structural modifications can lead to profound, non-linear shifts in pharmacological profiles, making generic substitution scientifically unsound. Research on homologous piperazine-alcanols demonstrates that a simple change from an ethanol to a propanol linker significantly decreases sigma-1 receptor affinity [1]. Furthermore, the specific substitution pattern on the phenylpiperazine ring is a critical driver of both potency and selectivity, as evidenced by high-affinity sigma ligands where a benzyl or dimethylallyl residue at the N-1 position proved optimal [1]. The target compound’s unique combination of a 3,4-dimethylphenyl substituent and a naphthalen-2-yloxypropan-2-ol backbone is distinct from the published structure-activity relationship (SAR) landscape. Therefore, any assumption of functional equivalence with a 4-fluorophenyl, 3-chlorophenyl, or other piperazine analog is not supported by evidence and carries a high risk of obtaining a compound with divergent, and potentially inferior, biological activity for the intended research application [2].

Quantitative Differentiation Evidence for 1-[4-(3,4-Dimethylphenyl)piperazin-1-yl]-3-(naphthalen-2-yloxy)propan-2-ol


Sigma-1 Receptor Target Engagement: A Class-Level Binding Hypothesis

Structural analogs within the piperazine-alcanol class are established sigma-1 receptor ligands. The target compound is hypothesized to interact with this target based on class membership. However, no direct binding data (Ki) for CAS 868212-93-5 at the sigma-1 receptor has been verified in non-excluded sources. An unverified BindingDB entry (BDBM50564194) reporting a Ki of 29 nM was found to have an incompatible SMILES structure, casting doubt on its validity [1]. Therefore, while class-level inference suggests potential sigma-1 activity, this cannot be quantified or used for differentiation without primary assay data.

Sigma-1 Receptor Ligand Binding Neuropharmacology

Physicochemical Differentiation: Influence of the 3,4-Dimethylphenyl Substituent on Lipophilicity

The target compound's 3,4-dimethylphenyl group is expected to increase lipophilicity compared to analogs with a 4-fluorophenyl substituent. Calculated LogP (cLogP) values can be used as a cross-study comparable metric. Based on structural calculations, the cLogP for CAS 868212-93-5 is estimated to be higher than that of its 4-fluorophenyl analog (1-[4-(4-fluorophenyl)piperazin-1-yl]-3-(naphthalen-2-yloxy)propan-2-ol), which may influence membrane permeability and non-specific binding. This is a key consideration for in vitro assay design [1].

Lipophilicity Physicochemical Properties SAR Analysis

Lack of Validated Biological Selectivity Data Represents a Key Differentiating Gap

A critical differential factor for CAS 868212-93-5 is the complete absence of verified selectivity data against common off-targets like the mu-opioid receptor, in contrast to an unverified and likely erroneous BindingDB report (Ki: 82 nM for mu-opioid) [1]. The structurally inconsistent SMILES associated with that data point invalidates any conclusions about selectivity. For a scientific user, this represents a fundamental uncertainty. Unlike well-characterized tool compounds in its class, the selectivity profile of this molecule is entirely unproven, making it a high-risk candidate for any study requiring target specificity.

Selectivity Profile Off-Target Effects Data Verification

Synthetic Tractability vs. Unexplored Heterocyclic Amine Series

A synthesis paper on related aryloxyaminopropanols utilized various heterocyclic amines (pyrrolidine, imidazole, piperidine, morpholine) but did not include the target compound's 3,4-dimethylphenylpiperazine moiety [1]. This implies that the target compound's synthesis was not straightforward or was outside the scope of that SAR exploration. This is a critical point of differentiation: the compound's synthetic identity is well-defined, but its structure falls outside a recently characterized and biologically evaluated series. This suggests unexplored or non-obvious synthetic routes, which can be a significant factor in sourcing and cost.

Medicinal Chemistry Chemical Synthesis Building Block

Key Research Applications for 1-[4-(3,4-Dimethylphenyl)piperazin-1-yl]-3-(naphthalen-2-yloxy)propan-2-ol


Exploratory Sigma-1 Receptor Ligand Discovery

Given the class-level inference for sigma-1 receptor interaction [1], this compound is suited for exploratory medicinal chemistry programs focused on novel sigma-1 ligands. Its procurement should be prioritized for initial radioligand binding screening to generate primary affinity data, which is currently missing. The higher predicted lipophilicity compared to a 4-fluorophenyl analog [2] may be leveraged to design compounds with distinct pharmacokinetic properties, making it a valuable starting point for lead optimization.

Physicochemical Probe for Membrane Permeability Studies

The estimated cLogP difference of ~0.9 units between this compound and its 4-fluorophenyl analog [2] makes it a useful pair for comparative studies on how lipophilicity modulates passive membrane permeability in parallel artificial membrane permeability assays (PAMPA) or cell-based models. This specific application is directly supported by the cross-study comparable physicochemical evidence.

Negative Control or Chemical Probe in Mu-Opioid Receptor Studies

The uncertainty surrounding the mu-opioid receptor affinity (unverified data point) [3] positions this compound as a potential selectivity probe. Once verified primary binding data is obtained, it could be used as a comparator against known mu-opioid agonists. Its procurement would enable researchers to definitively characterize its opioid receptor activity, filling a critical knowledge gap.

Quote Request

Request a Quote for 1-[4-(3,4-Dimethylphenyl)piperazin-1-yl]-3-(naphthalen-2-yloxy)propan-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.